(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This ring consists of four carbon atoms and one oxygen . It also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. The presence of the phenethyl group suggests a structure derived from phenethylamine, a basic compound that often serves as a backbone for various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a furan ring, a thiazolidine ring, and a phenethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, might undergo electrophilic substitution or could be opened in the presence of strong acids or bases .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
Synthesis and Anticancer Activity : Derivatives of thioxothiazolidin-4-one, including structures related to "(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylbutanamide", have been synthesized and shown to possess significant anticancer activity. These compounds inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting their potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Induction of Apoptosis : In another study, similar derivatives demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, indicating the role of electron-donating groups on the thiazolidinone moiety for anticancer properties. Some compounds showed potent anticancer activity, further supporting the potential of these derivatives in cancer treatment (Chandrappa et al., 2009).
Antifibrotic and Anticancer Actions
- A series of amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. These studies identified compounds with significant antifibrotic activity that did not scavenge superoxide radicals, suggesting their potential use in treating fibrotic diseases. Some derivatives displayed high antifibrotic activity levels comparable to known antifibrotic drugs without possessing anticancer effects, highlighting their specificity and potential therapeutic applications (Kaminskyy et al., 2016).
Other Therapeutic Effects
- Phosphoinositide 3-Kinase (PI3K) Inhibition : Furan-2-ylmethylene thiazolidinediones, closely related to the query compound, have been identified as potent and selective inhibitors of PI3Kgamma, a class I PI3K. These inhibitors are promising for treating inflammatory and autoimmune diseases due to their selective inhibition of PI3K-mediated cellular effects. This suggests the versatility of these derivatives in targeting different biochemical pathways for therapeutic purposes (Pomel et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)26)14-16-8-5-13-25-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHLAKGUFLWWEU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.